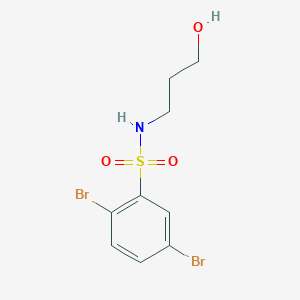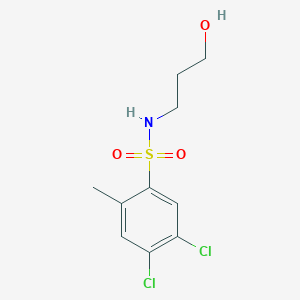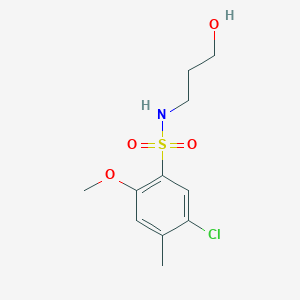
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole is a chemical compound that is widely used in scientific research due to its unique properties. It is a member of the benzodiazole family of compounds, which are known for their diverse range of biological activities.
科学研究应用
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of cyclin-dependent kinase 5 (CDK5), which is a critical regulator of neuronal development and function. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDK5 activity. It has also been used as a tool compound to study the role of CDK5 in neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of 1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole involves the inhibition of CDK5 activity. CDK5 is a serine/threonine kinase that is involved in the regulation of neuronal development and function. It is also implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound binds to the ATP-binding pocket of CDK5 and prevents its activation, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDK5 activity. It has also been implicated in the regulation of neuronal development and function. The compound has been shown to enhance the differentiation of embryonic stem cells into neurons and promote neurite outgrowth in cultured neurons.
实验室实验的优点和局限性
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole is a potent inhibitor of CDK5 activity and has been extensively used as a tool compound in scientific research. Its advantages include its high potency and specificity for CDK5, which allows for the selective inhibition of CDK5 activity without affecting other kinases. However, its limitations include its low solubility in aqueous solutions, which can limit its use in certain experimental systems. Additionally, the compound has been shown to induce off-target effects at high concentrations, which can complicate the interpretation of experimental results.
未来方向
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has numerous potential future directions for scientific research. One potential direction is the development of more potent and selective CDK5 inhibitors based on the structure of the compound. Another potential direction is the investigation of the compound's effects on other biological pathways and processes. Finally, the compound's potential therapeutic applications in the treatment of neurodegenerative diseases and cancer should be further explored.
合成方法
The synthesis of 1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole involves the reaction of 2-aminobenzophenone with p-chloro-m-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution to yield the desired product. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
属性
产品名称 |
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole |
|---|---|
分子式 |
C16H15ClN2O2S |
分子量 |
334.8 g/mol |
IUPAC 名称 |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-2-methylbenzimidazole |
InChI |
InChI=1S/C16H15ClN2O2S/c1-10-9-16(11(2)8-13(10)17)22(20,21)19-12(3)18-14-6-4-5-7-15(14)19/h4-9H,1-3H3 |
InChI 键 |
ILTAGQOKAYKETQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
规范 SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)





